6-(Trifluoromethoxy)chroman-4-one
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Overview
Description
6-(Trifluoromethoxy)chroman-4-one is a chemical compound with the molecular formula C10H7F3O3. It belongs to the class of chromanone derivatives, which are known for their diverse biological and pharmacological activities. The compound is characterized by the presence of a trifluoromethoxy group at the 6th position of the chroman-4-one scaffold, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)chroman-4-one typically involves the following steps:
Synthesis of 3-(4-(trifluoromethoxy)phenoxy)propanoic acid: This step involves the reaction of chloropropanoic acid with 4-(trifluoromethoxy)phenol in the presence of sodium hydroxide at elevated temperatures.
Cyclization to form this compound: The intermediate product is then treated with triflic acid in trifluoroacetic acid at low temperatures to induce cyclization, forming the desired chroman-4-one derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromanones depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethoxy)chroman-4-one has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)chroman-4-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as pteridine reductase-1, which is involved in parasitic diseases.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound without the trifluoromethoxy group.
6-Methoxychroman-4-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
6-Fluorochroman-4-one: Contains a fluorine atom instead of the trifluoromethoxy group.
Uniqueness
6-(Trifluoromethoxy)chroman-4-one is unique due to the presence of the trifluoromethoxy group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic properties.
Properties
IUPAC Name |
6-(trifluoromethoxy)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSZDWIFBBPUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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